

Comparative Profile of Pracinostat and Other HDAC Inhibitors

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Pracinostat

CAS No.: 929016-96-6

Cat. No.: S548552

Get Quote

HDAC Inhibitor	Oral Bioavailability	Key PK & Physicochemical Properties	Protein Binding	Volume of Distribution (Vd)	Notable ADR Profile (from clinical reports)
----------------	----------------------	-------------------------------------	-----------------	-----------------------------	---

| **Pracinostat** | 34% (mice) [1] | - **Class Selectivity:** Class I, II, IV [2]

- **Solubility & Permeability:** Favorable profile; not a P-gp substrate [3] | Information missing | Information missing | Part of a class-wide profile including thrombocytopenia, gastrointestinal issues, and fatigue [4] [5] | | **Vorinostat (SAHA)** | Information missing | - **Class Selectivity:** Pan-HDACi
- **Solubility & Permeability:** Low solubility, low permeability (BCS Class IV); P-gp substrate [3] | Information missing | High Vd (associated with thrombocytopenia) [4] [5] | Highest reported cardiac ADRs (linked to hERG inhibition); musculoskeletal ADRs [4] [5] | | **Panobinostat** | Information missing | - **Class Selectivity:** Pan-HDACi
- **Solubility:** Limited; strong P-gp substrate [3] | Information missing | High Vd (associated with thrombocytopenia) [4] [5] | Prominent gastrointestinal ADRs (linked to HDAC3 inhibition) [4] [5] | | **Belinostat** | Information missing | Information missing | Information missing | Information missing | General HDACi class-wide ADRs [4] [5] | | **Entinostat** | Information missing | Information missing | Information missing | Information missing | Potentially fewer depression-related ADRs (linked to lack of HDAC9 inhibition) [4] [5] | | **Romidepsin** | Information missing | Information missing | Information missing | High Vd (associated with thrombocytopenia) [4] [5] | General HDACi class-wide ADRs [4] [5] | | **PAT-1102** | 3.0-3.7% (rats) [3] | - **Class Selectivity:** Pan-HDACi
- **Solubility & Permeability:** High solubility, high Caco-2 permeability; not a P-gp substrate [3] | ~54-58% (low) [3] | Information missing | (Investigational drug; full ADR profile not established) |

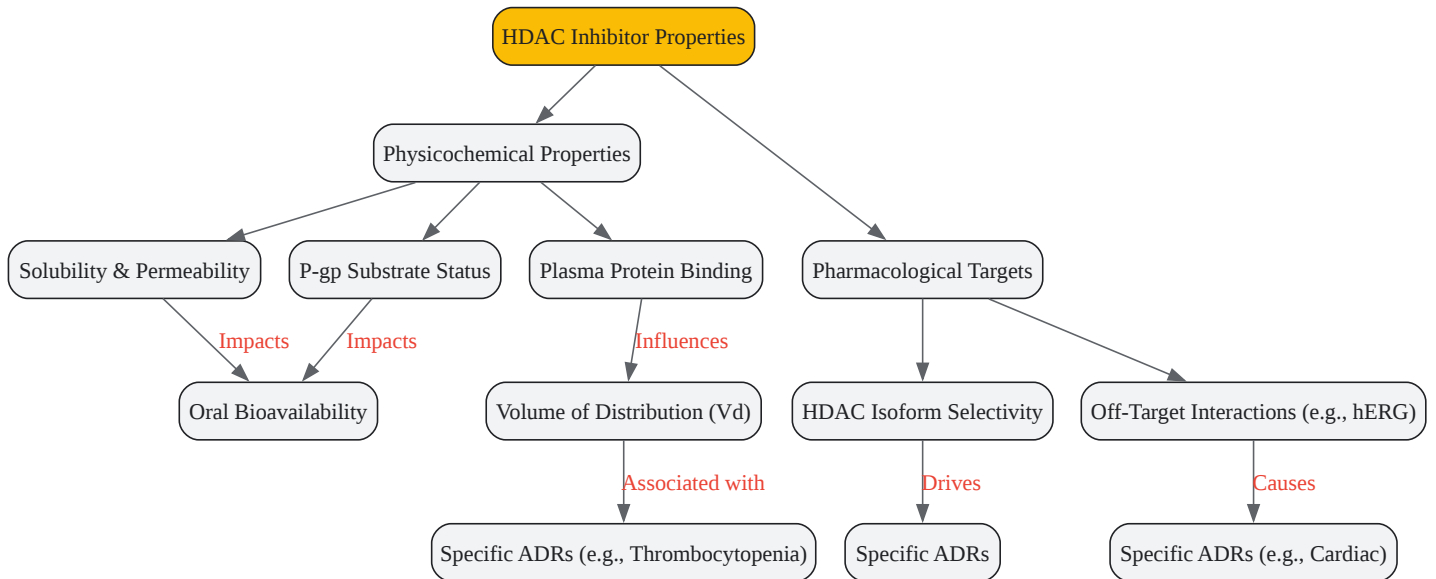
Key Experimental Methodologies

The data in the table above is derived from standardized preclinical and clinical experiments. Here are the methodologies behind some of the key data points:

- **Oral Bioavailability:** This is determined through in vivo pharmacokinetic studies in animal models (e.g., rats or mice). The compound is administered both intravenously (IV) and orally (PO). Bioavailability (F) is then calculated using the formula: $F (\%) = \frac{AUC_{PO} \times Dose_{IV}}{AUC_{IV} \times Dose_{PO}} \times 100$, where AUC is the Area Under the concentration-time curve [3].
- **Caco-2 Permeability:** This in vitro assay uses a human colon adenocarcinoma cell line (Caco-2) grown on a membrane to form a monolayer. The test compound is added to the donor chamber, and the amount that passes through to the receiver chamber is measured over time to determine its permeability, modeling human intestinal absorption [3].
- **P-glycoprotein (P-gp) Substrate Status:** This is assessed using cell lines (like Caco-2 or transfected MDCK cells) that express the P-gp efflux protein. The transport of the test compound is measured in both directions (A-to-B and B-to-A). A compound is considered a P-gp substrate if the efflux ratio is significantly reduced in the presence of a specific P-gp inhibitor [3].
- **Plasma Protein Binding (PPB):** This is commonly measured using the Rapid Equilibrium Dialysis (RED) method. The compound is spiked into plasma and placed in one chamber, which is separated by a semi-permeable membrane from a buffer chamber. After incubation, the concentration of the compound in both chambers is measured. The percentage of protein binding is calculated based on the difference in concentrations [3].
- **ADR (Adverse Drug Reaction) Profiling:** Real-world safety data is collected from global pharmacovigilance databases like the WHO's VigiAccess. Reports are analyzed by System Organ Class (SOC) to identify significant trends for specific drugs [4] [5].

Pharmacological Relationships in HDAC Inhibitor Profiles

The pharmacokinetic and safety profiles of HDAC inhibitors are influenced by a complex interplay of their physicochemical properties and pharmacological interactions. The following diagram illustrates these logical relationships.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Pracinostat [go.drugbank.com]
2. - Wikipedia Pracinostat [en.wikipedia.org]
3. a novel HDAC inhibitor for cancer therapy [link.springer.com]
4. Adverse drug reaction profiles of histone deacetylase ... [pmc.ncbi.nlm.nih.gov]

5. Adverse drug reaction profiles of histone deacetylase ... [nature.com]

To cite this document: Smolecule. [Comparative Profile of Pracinostat and Other HDAC Inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548552#pracinostat-pharmacokinetic-profile-comparison-other-hdaci>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com